3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole
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Overview
Description
3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an appropriate hydrazide and an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Thioether Group: The chlorobenzyl thioether group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a thiol compound in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alcohols, and electrophiles such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. For example, it may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole depends on its specific application. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting their function and leading to cell death. If the compound exhibits anticancer activity, it may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-((2-chlorobenzyl)thio)-5-(3-methoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole: Similar structure but with a methoxy group instead of an ethoxy group.
3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-methyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
The uniqueness of 3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole lies in its specific combination of functional groups, which may impart unique chemical and biological properties
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS/c1-4-23-11-14(17(22-23)25-6-3)16-20-21-18(24(16)5-2)26-12-13-9-7-8-10-15(13)19/h7-11H,4-6,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVPVTMNRBGRBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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